molecular formula C8H12N2O3 B6265036 tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate CAS No. 2229203-91-0

tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate

Cat. No.: B6265036
CAS No.: 2229203-91-0
M. Wt: 184.19 g/mol
InChI Key: FOVJQVOUDOVHCH-UHFFFAOYSA-N
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Description

tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl isocyanate with 4-hydroxyimidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with the active sites of enzymes, making it a candidate for drug development .

Medicine: It is investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-butyl 4-oxo-1H-imidazole-1-carboxylate
  • tert-butyl 4-hydroxy-1H-imidazoline-1-carboxylate
  • tert-butyl 4-amino-1H-imidazole-1-carboxylate

Uniqueness: tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further modifications and derivatizations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2229203-91-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 4-hydroxyimidazole-1-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-4-6(11)9-5-10/h4-5,11H,1-3H3

InChI Key

FOVJQVOUDOVHCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)O

Purity

95

Origin of Product

United States

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